N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings in the compound are nitrogen-containing heterocycles, which are often found in biologically active molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Antiviral Applications
Compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide have shown potential in antiviral applications. For instance, alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica exhibited activity against the influenza A virus subtype H1N1, indicating that similar compounds could have antiviral properties (Wang et al., 2014).
Anticancer Activity
Several studies have focused on the synthesis and biological evaluation of analogs for their anticancer activities. For example, novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were designed and synthesized, showing potent cytotoxicity in triple-negative breast cancer (TNBC) cells, indicating the potential of these structures as anti-breast cancer agents (Kim et al., 2017).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities, highlighted their effectiveness as antiprotozoal agents. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Synthesis and Chemical Properties
Studies have also explored the synthesis and chemical properties of related compounds. For instance, the synthesis of potentially bioactive compounds from visnaginone and their reactions with various reagents underline the versatility and reactivity of these molecules in producing a range of derivatives with potential biological activities (Hafez et al., 2001).
Supramolecular Chemistry
The effect of aromaticity on crystal packing was examined in compounds containing furan and thiophene moieties, shedding light on the supramolecular aspects of these chemicals. Such studies contribute to understanding the physical properties and potential material science applications of these molecules (Rahmani et al., 2016).
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-25-13-5-4-12-9-15(23-14(12)10-13)19(24)22-11-16-18(21-7-6-20-16)17-3-2-8-26-17/h2-10,23H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLRFKRQQOUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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